AG-270 is a novel compound classified as a first-in-class, oral inhibitor of methionine adenosyltransferase 2A (MAT2A). This enzyme plays a critical role in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biological processes, including gene regulation and protein modification. AG-270 specifically targets tumor cells with homozygous deletion of methylthioadenosine phosphorylase (MTAP), which is implicated in approximately 15% of human malignancies. By inhibiting MAT2A, AG-270 disrupts SAM production, leading to potential therapeutic effects in cancers that rely on this pathway for growth and survival .
AG-270 was developed by Agios Pharmaceuticals as part of their research into metabolic vulnerabilities in cancer cells. It is classified under small molecule inhibitors targeting metabolic enzymes, specifically those involved in methylation processes. The compound has been evaluated in clinical trials, demonstrating its safety and efficacy profile in patients with advanced solid tumors or lymphoma harboring MTAP deletions .
The synthesis of AG-270 involves a multi-step process optimized for enhanced oral bioavailability and pharmacokinetic properties. Initial discovery efforts included fragment-based screening followed by structure-guided design, which led to significant improvements in potency—over 10,000-fold compared to earlier compounds. The synthetic pathway focuses on producing a compound that effectively inhibits MAT2A while maintaining suitable pharmacological characteristics for clinical use .
The molecular structure of AG-270 is characterized by its ability to bind to the active site of MAT2A, thereby inhibiting its function. The specific structural features that contribute to its potency include:
AG-270 primarily functions through reversible inhibition of MAT2A, impacting the metabolic pathways associated with SAM synthesis. The inhibition leads to decreased levels of SAM in tumor cells, which is critical for their proliferation.
AG-270 exerts its therapeutic effects through a well-defined mechanism:
AG-270 possesses several notable physical and chemical properties:
AG-270 is primarily being explored for its therapeutic potential in oncology:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: